molecular formula C14H18N2O4 B4497290 4-({4-[2-(dimethylamino)-2-oxoethyl]phenyl}amino)-4-oxobutanoic acid

4-({4-[2-(dimethylamino)-2-oxoethyl]phenyl}amino)-4-oxobutanoic acid

Cat. No.: B4497290
M. Wt: 278.30 g/mol
InChI Key: TVAZPBWVFQQTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[2-(dimethylamino)-2-oxoethyl]phenyl}amino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[2-(dimethylamino)-2-oxoethyl]phenyl}amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dimethylamino Group: This step involves the introduction of the dimethylamino group to the phenyl ring. This can be achieved through a nucleophilic substitution reaction using dimethylamine and a suitable halogenated precursor.

    Coupling Reaction: The next step involves coupling the dimethylamino-substituted phenyl compound with a butanoic acid derivative. This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-({4-[2-(dimethylamino)-2-oxoethyl]phenyl}amino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of both amino and carboxylic acid groups makes it a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-({4-[2-(dimethylamino)-2-oxoethyl]phenyl}amino)-4-oxobutanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)benzoic acid: Similar in structure but lacks the butanoic acid moiety.

    N,N-dimethyl-4-aminobenzaldehyde: Contains the dimethylamino group but differs in the aldehyde functional group.

Uniqueness

4-({4-[2-(dimethylamino)-2-oxoethyl]phenyl}amino)-4-oxobutanoic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for diverse applications in various fields.

This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

4-[4-[2-(dimethylamino)-2-oxoethyl]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-16(2)13(18)9-10-3-5-11(6-4-10)15-12(17)7-8-14(19)20/h3-6H,7-9H2,1-2H3,(H,15,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAZPBWVFQQTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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